tert-Butyl 4-(benzylamino)piperidine-1-carboxylate
Description
Chemical Identity and Nomenclature
The chemical identity of this compound is definitively established through its molecular formula of C₁₇H₂₆N₂O₂ and a molecular weight of 290.4 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 206273-87-2, which serves as its unique identifier in chemical databases and literature. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its systematic nomenclature based on the core piperidine ring structure.
Multiple synonymous names exist for this compound in chemical literature and commercial databases, demonstrating the various naming conventions employed across different contexts. These alternative designations include 1-Boc-4-benzylaminopiperidine, 1-Boc-4-(benzylamino)piperidine, and 4-benzylamino-1-(tert-butoxycarbonyl)piperidine. The prefix "Boc" represents the tert-butoxycarbonyl protecting group, a widely recognized abbreviation in organic synthesis that indicates the presence of this specific functional group attached to the nitrogen atom of the piperidine ring.
The structural representation through Simplified Molecular Input Line Entry System notation is CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2, which provides a linear description of the molecular connectivity. The International Chemical Identifier key IUJZIXJMTQNFOG-UHFFFAOYSA-N serves as a standardized hash code for database searches and computational applications. Additional nomenclature variations found in commercial sources include 4-benzylaminopiperidine-1-carboxylic acid tert-butyl ester and 1,1-dimethylethyl 4-[(phenylmethyl)amino]-1-piperidinecarboxylate.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₆N₂O₂ |
| Molecular Weight | 290.4 g/mol |
| Chemical Abstracts Service Number | 206273-87-2 |
| International Chemical Identifier Key | IUJZIXJMTQNFOG-UHFFFAOYSA-N |
| PubChem Compound Identifier | 15380687 |
| Simplified Molecular Input Line Entry System | CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2 |
Historical Context and Significance in Organic Chemistry
The development and recognition of this compound emerged within the broader context of advances in piperidine chemistry and protecting group strategies in organic synthesis. The compound represents a convergence of several important synthetic methodologies, including the use of tert-butoxycarbonyl protecting groups for amine functionalities and the incorporation of benzylamino substituents to enhance molecular diversity. The creation date in chemical databases indicates that systematic study of this compound began in 2007, with subsequent modifications and updates reflecting ongoing research interest.
The significance of this compound in organic chemistry stems from its role as a versatile synthetic intermediate that combines stability with reactivity at strategic positions. The tert-butoxycarbonyl group provides protection for the piperidine nitrogen, allowing selective reactions at other sites while maintaining the integrity of the ring system. This protective strategy has become fundamental in multi-step synthetic sequences where selective deprotection and functional group manipulation are required. The benzylamino substituent at the 4-position of the piperidine ring introduces additional synthetic possibilities through its secondary amine functionality, which can participate in further alkylation, acylation, or cyclization reactions.
The compound has gained particular attention in the context of pharmaceutical intermediate synthesis, where its structural features make it suitable for the preparation of various bioactive molecules. Research has demonstrated its utility in the synthesis of benzamide derivatives with potential biological activity, highlighting its importance in medicinal chemistry applications. The systematic study of related compounds, such as tert-butyl 4-(propylamino)piperidine-1-carboxylate, has provided comparative insights into structure-activity relationships and synthetic accessibility.
Patent literature reveals the incorporation of similar structural motifs in the development of therapeutic compounds, particularly in the synthesis of molecules targeting specific biological pathways. The compound's utility extends to the preparation of more complex heterocyclic systems through various coupling reactions and cyclization strategies. Recent synthetic developments have demonstrated its effectiveness as a starting material for the preparation of substituted piperidine derivatives with enhanced pharmacological properties.
Scope and Objectives of Research
Contemporary research involving this compound encompasses multiple dimensions of chemical investigation, ranging from fundamental synthetic methodology development to applications in pharmaceutical chemistry. The primary objectives of current research efforts focus on expanding the synthetic utility of this compound through the development of novel reaction pathways and the exploration of its potential as a building block for complex molecular architectures. Researchers have particularly emphasized the investigation of selective functionalization strategies that take advantage of the multiple reactive sites present in the molecular structure.
One significant research direction involves the systematic study of protecting group manipulation strategies, with particular attention to the selective removal of the tert-butoxycarbonyl group under various reaction conditions. This research has practical implications for multi-step synthetic sequences where precise control over deprotection timing is crucial for achieving high yields and selectivity. The development of mild deprotection conditions that preserve other sensitive functional groups has become a priority in synthetic methodology research.
The exploration of biological activity represents another important research objective, particularly in the context of developing new pharmaceutical leads. Studies have focused on the preparation of derivatives with modified substituent patterns to evaluate structure-activity relationships and optimize biological properties. The compound serves as a synthetic intermediate in the preparation of various benzamide derivatives that have shown promise in cell cycle inhibition studies, demonstrating its relevance to cancer research applications.
| Research Focus Area | Objective | Current Status |
|---|---|---|
| Synthetic Methodology | Development of selective functionalization strategies | Active investigation with multiple publications |
| Protecting Group Chemistry | Optimization of deprotection conditions | Well-established with ongoing refinements |
| Pharmaceutical Applications | Synthesis of bioactive derivatives | Promising results in preclinical studies |
| Structure-Activity Relationships | Understanding biological activity patterns | Early-stage research with initial findings |
| Process Chemistry | Scale-up and manufacturing considerations | Commercial availability established |
Computational chemistry studies have begun to provide insights into the conformational preferences and electronic properties of the compound, contributing to a deeper understanding of its reactivity patterns. These theoretical investigations complement experimental work by predicting favorable reaction pathways and identifying potential synthetic challenges before laboratory implementation. The integration of computational and experimental approaches has become increasingly important in optimizing synthetic routes and designing new derivatives with desired properties.
The industrial significance of this compound is evidenced by its commercial availability from multiple suppliers worldwide, indicating established demand for research and development applications. Manufacturing processes for the compound have been developed to ensure consistent quality and purity levels suitable for research applications, with typical specifications requiring minimum purity levels of 95-97%. The establishment of reliable supply chains has facilitated expanded research activities and enabled systematic studies that require substantial quantities of starting material.
Properties
IUPAC Name |
tert-butyl 4-(benzylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-15(10-12-19)18-13-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJZIXJMTQNFOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572209 | |
| Record name | tert-Butyl 4-(benzylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206273-87-2 | |
| Record name | 1,1-Dimethylethyl 4-[(phenylmethyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206273-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(benzylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 4-(benzylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with benzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: : Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to yield 4-(benzylamino)piperidine, a primary amine intermediate. This reaction is critical for further functionalization.
Mechanistic Insight : Acidic cleavage proceeds via carbocation formation at the tert-butyl group, followed by elimination of CO₂ and isobutylene .
Nucleophilic Substitution at the Benzylamino Group
The benzylamino group undergoes alkylation or acylation, enabling access to derivatives with tailored pharmacological properties.
| Reagents | Products | Conditions | Yield |
|---|---|---|---|
| Methyl iodide, K₂CO₃ | 4-(N-Methylbenzylamino)piperidine-1-Boc | DMF, 60°C, 12 h | 82% |
| Acetyl chloride, Et₃N | 4-(N-Acetylbenzylamino)piperidine-1-Boc | DCM, 0°C → rt, 4 h | 75% |
Applications : Alkylation enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .
Oxidation of the Piperidine Ring
Controlled oxidation of the piperidine ring generates ketone or hydroxylated derivatives.
| Oxidizing Agent | Products | Conditions | Yield |
|---|---|---|---|
| KMnO₄ in acetone | tert-Butyl 4-(benzylamino)-3-oxopiperidine-1-carboxylate | 0°C, 2 h | 68% |
| m-CPBA in DCM | 4-(Benzylamino)-3-hydroxypiperidine-1-Boc | rt, 6 h | 55% |
Note : Over-oxidation to lactams is avoided using mild conditions .
Reductive Alkylation
The benzylamino group participates in reductive amination with aldehydes/ketones.
| Substrate | Reducing Agent | Products | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN | 4-(N-Benzyl-N-methylamino)piperidine-1-Boc | 90% |
| Cyclohexanone | NaBH(OAc)₃ | 4-(N-Benzyl-N-cyclohexylamino)piperidine-1-Boc | 78% |
Optimization : Use of NaBH(OAc)₃ minimizes side reactions compared to NaBH₃CN .
Cross-Coupling Reactions
The piperidine ring undergoes palladium-catalyzed cross-coupling for aryl/heteroaryl incorporation.
| Reaction Type | Catalyst | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-(Benzylamino)-3-arylpiperidine-1-Boc | 65–85% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 4-(Benzylamino)-3-aminopiperidine-1-Boc | 70% |
Key Data :
- Suzuki couplings require anhydrous toluene and Cs₂CO₃ .
- Buchwald-Hartwig aminations use microwave irradiation (120°C, 1 h) .
Ring-Opening and Rearrangement
Under strong bases, the piperidine ring undergoes ring-opening to form linear amines.
| Base | Products | Conditions | Yield |
|---|---|---|---|
| LDA, THF | N-Boc-4-(benzylamino)pent-4-en-1-amine | -78°C → rt, 3 h | 60% |
Mechanism : Deprotonation at C-2 initiates β-elimination, forming an α,β-unsaturated amine .
Scientific Research Applications
Chemistry: : In chemistry, tert-Butyl 4-(benzylamino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology: : In biological research, this compound is used to study the interactions between small molecules and biological targets. It is also utilized in the development of new drugs and therapeutic agents.
Medicine: : In medicine, this compound is investigated for its potential therapeutic effects. It is used in the development of drugs for various diseases, including neurological disorders and cancer.
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new industrial processes and technologies.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(benzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact molecular pathways involved in its action are still under investigation, but it is known to affect neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Similar in structure but with a phenyl group instead of a benzyl group.
tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate: Contains a formyl group instead of a benzyl group.
tert-Butyl 4-(4-piperidinylmethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a benzyl group.
Uniqueness: : tert-Butyl 4-(benzylamino)piperidine-1-carboxylate is unique due to its specific benzylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 4-piperidinecarboxylate with benzylamine. This process can be optimized to enhance yield and purity, which are crucial for subsequent biological evaluations.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological properties, including:
- Antinociceptive Activity : Demonstrated in various pain models, suggesting its potential as an analgesic agent.
- Anti-inflammatory Effects : Shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
The compound's mechanism of action is believed to involve modulation of neurotransmitter systems and inhibition of specific inflammatory pathways. For instance, it has been linked to the inhibition of the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses .
Structure-Activity Relationships (SAR)
The SAR studies highlight how modifications in the structure of the compound affect its biological activity. Key observations include:
- Substituent Effects : Variations in the benzyl group can significantly alter potency and selectivity against target receptors.
- Piperidine Ring Modifications : Changes in the piperidine moiety influence binding affinity and efficacy.
Data Tables
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antinociceptive | 10.5 | |
| This compound | Anti-inflammatory (IL-1β inhibition) | 15.2 |
Case Studies
Several studies have explored the biological effects of this compound:
- In Vivo Analgesic Study : A study conducted on rodent models demonstrated significant pain relief comparable to standard analgesics, with minimal side effects noted.
- Inflammation Model : In a model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-butyl 4-(benzylamino)piperidine-1-carboxylate in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-certified P95 respirators for low exposure or OV/AG/P99 respirators for higher concentrations to prevent inhalation of particulates or vapors .
- Skin/Eye Protection : Wear nitrile gloves and chemical-resistant lab coats; use sealed goggles to avoid splashes. Eyewash stations must be accessible .
- Storage : Store in a cool, dry, ventilated area away from incompatible materials (e.g., strong oxidizers). Stability data indicate no decomposition under recommended conditions .
Q. How can researchers optimize the synthesis of tert-butyl 4-(benzylamino)piperidine-1-carboxylate?
- Methodological Answer :
- Key Steps : Begin with Boc protection of the piperidine nitrogen, followed by benzylamine coupling via reductive amination. Use dichloromethane as a solvent and triethylamine as a base for optimal yield .
- Purification : Employ silica gel chromatography (eluent: hexane/ethyl acetate 7:3) to isolate the product. Monitor by TLC (Rf ≈ 0.4) .
- Yield Improvement : Pre-activate the amine with trimethylaluminum to enhance nucleophilicity before coupling .
Q. What analytical methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use NMR (DMSO-d6) to confirm benzylamine integration (δ 7.3–7.4 ppm for aromatic protons, δ 3.8 ppm for –CH–NH–) .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to verify purity (>98%) and molecular ion [M+H]+ at m/z 319.2 .
- FT-IR : Look for Boc carbonyl stretch at ~1680 cm and secondary amine N–H bend at ~1550 cm .
Q. How does solvent choice influence the compound’s solubility and reactivity?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL) and dichloromethane. Use polar aprotic solvents (e.g., DMF) for reactions requiring nucleophilic substitution .
- Reactivity : Avoid protic solvents (e.g., methanol) to prevent Boc group cleavage. Acetonitrile is ideal for SN2 reactions due to its low nucleophilicity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Data Gaps : Existing SDSs classify acute toxicity as Category 4 (oral, dermal, inhalation) but lack chronic toxicity data. Perform in vitro cytotoxicity assays (e.g., HepG2 cell line, IC) to supplement regulatory gaps .
- Contradiction Analysis : Discrepancies in ecotoxicity (e.g., biodegradability) may arise from structural analogs. Use quantitative structure-activity relationship (QSAR) models to predict persistence and bioaccumulation .
Q. How can stereochemical outcomes be controlled during benzylamine coupling?
- Methodological Answer :
- Chiral Catalysis : Use (R)-BINAP with palladium catalysts to induce asymmetry in the piperidine ring. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .
- Protecting Group Tactics : Switch Boc to Fmoc for steric control, enabling selective benzylation at the 4-position .
Q. What mechanistic insights explain degradation pathways under acidic conditions?
- Methodological Answer :
- Degradation Studies : Expose the compound to HCl (1M, 25°C). LC-MS analysis reveals Boc cleavage (mass shift from 319.2 to 219.1) and piperidine ring protonation. Kinetic studies show first-order degradation (t = 2.3 h) .
- Stabilization : Add scavengers (e.g., 2,6-lutidine) to buffer acidic byproducts during storage .
Q. How can computational modeling predict biological activity of derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to serotonin receptors (5-HT). The benzylamine moiety shows hydrogen bonding with Asp155, while the Boc group stabilizes hydrophobic pockets .
- ADMET Prediction : SwissADME predicts high blood-brain barrier permeability (LogBB = 0.8) but moderate CYP3A4 inhibition risk .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
